2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO It is known for its unique structure, which includes a trichloromethyl group and an acetamide group attached to a 2-methylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide typically involves the reaction of 2-methylprop-2-en-1-amine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
N-(2-Methylprop-2-en-1-yl)acetamide: Similar structure but lacks the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide is unique due to the presence of both the trichloromethyl and 2-methylprop-2-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91989-82-1 |
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Molecular Formula |
C6H8Cl3NO |
Molecular Weight |
216.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-methylprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H8Cl3NO/c1-4(2)3-10-5(11)6(7,8)9/h1,3H2,2H3,(H,10,11) |
InChI Key |
ZGUSSVYGKLYFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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